

Spectroscopic Profile of 3,4-Dihydro-2-methoxy-2H-pyran: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Dihydro-2-methoxy-2H-pyran

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,4-Dihydro-2-methoxy-2H-pyran** (CAS No. 4454-05-1), a versatile heterocyclic compound utilized in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.

Spectroscopic Data

The structural elucidation of **3,4-Dihydro-2-methoxy-2H-pyran** is corroborated by the following spectroscopic data, which are summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for **3,4-Dihydro-2-methoxy-2H-pyran**



Chemical Shift (δ) ppm	Multiplicity	Assignment
~4.8	m	H-2
~6.4	d	H-6
~4.6	d	H-5
~3.4	S	-OCH₃
~1.8-2.1	m	H-3, H-4

Solvent: CDCl₃. Data is compiled from publicly available spectra and may show slight variations based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for **3,4-Dihydro-2-methoxy-2H-pyran**

Chemical Shift (δ) ppm	Assignment
~98	C-2
~145	C-6
~100	C-5
~55	-OCH₃
~30	C-3
~19	C-4

Solvent: CDCl₃. Data is compiled from publicly available spectra and may show slight variations based on experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 3,4-Dihydro-2-methoxy-2H-pyran



Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2940	Strong	C-H stretch (alkane)
~1645	Medium	C=C stretch (alkene)
~1200	Strong	C-O stretch (ether)

Technique: Attenuated Total Reflectance (ATR) or liquid film.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for 3,4-Dihydro-2-methoxy-2H-pyran

m/z	Relative Intensity (%)	Assignment
114	~20	[M] ⁺ (Molecular Ion)
83	~100	[M - OCH₃]+
55	~50	

Ionization Method: Electron Ionization (EI).[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

 A solution of 3,4-Dihydro-2-methoxy-2H-pyran is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).



• The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- A standard high-resolution NMR spectrometer (e.g., 400 MHz) is used for analysis.
- The spectrometer is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve optimal homogeneity.
- For ¹H NMR, a standard single-pulse sequence is used with a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are acquired.
- For ¹³C NMR, a proton-decoupled single-pulse experiment is performed. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

Data Processing:

- The raw data (Free Induction Decay FID) is Fourier transformed to obtain the frequencydomain spectrum.
- Phase and baseline corrections are applied.
- The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation and Analysis (ATR):

- The ATR crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- A small drop of neat 3,4-Dihydro-2-methoxy-2H-pyran is placed directly onto the ATR crystal.



• The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS)

Sample Preparation:

• A dilute solution of **3,4-Dihydro-2-methoxy-2H-pyran** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:

- A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used for the analysis.
- Gas Chromatography (GC) Conditions:
 - Injector Temperature: 250 °C
 - \circ Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m) is typically used.
 - Oven Program: An initial temperature of 50 °C is held for 2 minutes, then ramped at 10
 °C/min to 250 °C and held for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

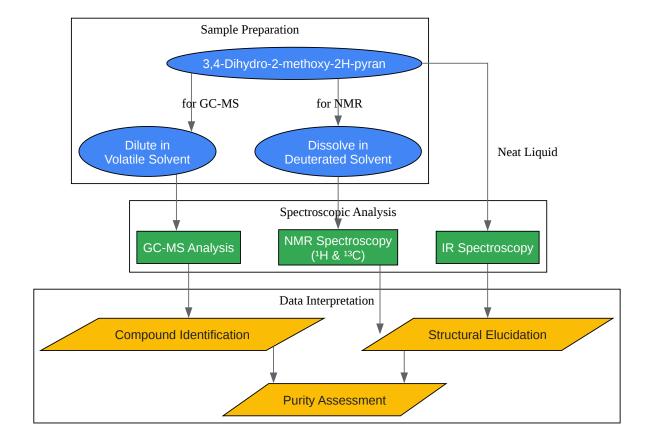
Data Analysis:



• The mass spectrum corresponding to the chromatographic peak of **3,4-Dihydro-2-methoxy-2H-pyran** is analyzed for its molecular ion and fragmentation pattern.

Visualization of Experimental Workflow

The logical flow of spectroscopic analysis for the characterization of **3,4-Dihydro-2-methoxy-2H-pyran** is depicted below.



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Caption: Workflow for Spectroscopic Analysis of 3,4-Dihydro-2-methoxy-2H-pyran.

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